molecular formula C14H16F3NO3S B2941737 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034611-40-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2941737
CAS No.: 2034611-40-8
M. Wt: 335.34
InChI Key: LVKDUYKIWBIJCW-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound that features a benzofuran ring, a trifluoropropane group, and a sulfonamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with monoamine transporters and 5-ht receptors .

Mode of Action

It is known that similar compounds potentiate catecholaminergic and serotonergic activity in the brain . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide may interact with its targets to modulate neurotransmitter levels, leading to changes in neuronal signaling.

Biochemical Pathways

Related compounds have been shown to influence major signaling pathways such as mapk and akt/mtor, as well as cell cycle regulation .

Result of Action

The compound exhibits promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This suggests that the compound’s action at the molecular and cellular level may involve disruption of cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents . The trifluoropropane group can be introduced through nucleophilic substitution reactions, while the sulfonamide group is often added via sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzofuranones, amines, and substituted benzofuran derivatives .

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-tumor, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide is unique due to its combination of a benzofuran ring, a trifluoropropane group, and a sulfonamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3S/c1-10(18-22(19,20)7-6-14(15,16)17)8-12-9-11-4-2-3-5-13(11)21-12/h2-5,9-10,18H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKDUYKIWBIJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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